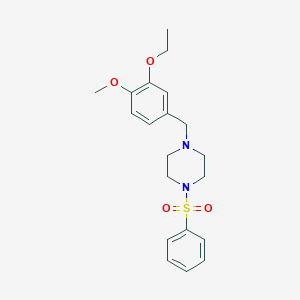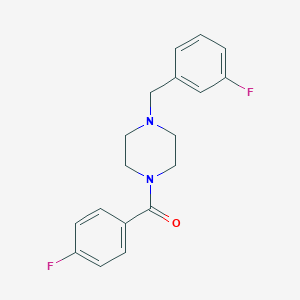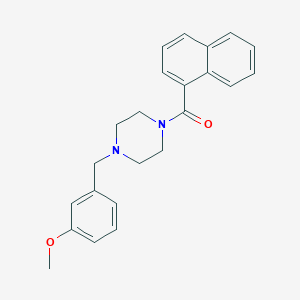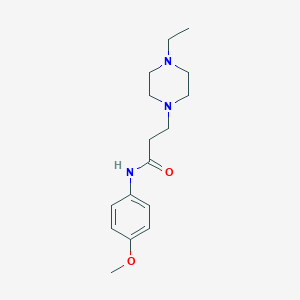
3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Mecanismo De Acción
3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. By inhibiting BTK, 3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide blocks the activation and proliferation of B-cells, leading to the suppression of tumor growth and autoimmune responses.
Biochemical and physiological effects:
In preclinical studies, 3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide has been shown to inhibit B-cell proliferation and induce apoptosis (programmed cell death) in various types of cancer cells. It has also been shown to reduce inflammation and autoantibody production in animal models of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide is its high selectivity for BTK, which reduces the risk of off-target effects. However, its efficacy and safety in humans are yet to be fully evaluated, and further studies are needed to determine the optimal dosage and treatment duration.
Direcciones Futuras
Future research on 3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide could focus on its efficacy and safety in clinical trials for the treatment of various types of cancer and autoimmune diseases. Other potential future directions include the development of combination therapies with other targeted agents and the investigation of 3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide's mechanism of action in other signaling pathways.
Métodos De Síntesis
The synthesis of 3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide involves several steps, including the reaction of 4-methoxybenzaldehyde with 4-ethylpiperazine to form 4-ethyl-1-(4-methoxybenzyl)piperazine, which is then reacted with 3-chloropropionyl chloride to form 3-(4-ethyl-1-piperazinyl)-N-(4-methoxybenzyl)propanamide. The final step involves the reaction of 3-(4-ethyl-1-piperazinyl)-N-(4-methoxybenzyl)propanamide with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to form 3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide.
Aplicaciones Científicas De Investigación
3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide has been extensively studied in preclinical models for the treatment of various types of cancer, including B-cell malignancies, solid tumors, and hematological malignancies. It has also shown potential for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
Nombre del producto |
3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide |
|---|---|
Fórmula molecular |
C16H25N3O2 |
Peso molecular |
291.39 g/mol |
Nombre IUPAC |
3-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C16H25N3O2/c1-3-18-10-12-19(13-11-18)9-8-16(20)17-14-4-6-15(21-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,17,20) |
Clave InChI |
CWSSMKLXUPUYNE-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC |
SMILES canónico |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)
![2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)

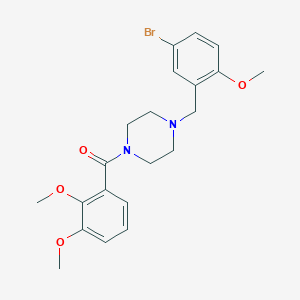
![1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B248473.png)

![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248477.png)
![(3,5-Dimethoxy-phenyl)-[4-(2-trifluoromethyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B248478.png)
![2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethanone](/img/structure/B248479.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B248480.png)
